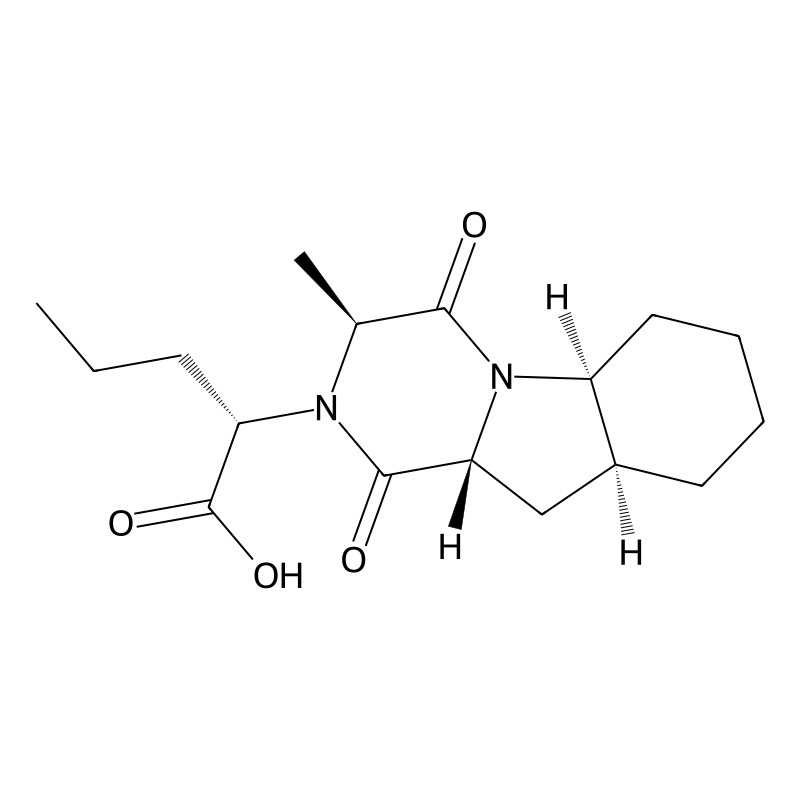

Perindoprilat Lactam B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Perindopril is a well-established medication belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is used to treat high blood pressure and heart failure []. There is extensive research on Perindopril's effects on cardiovascular health [, ].

- Lactam refers to a specific ring structure found in some molecules. There are many lactam-containing compounds with various applications in research, but none matching "Perindoprilat Lactam B".

Perindoprilat Lactam B is a derivative of perindoprilat, which is the active metabolite of the angiotensin-converting enzyme inhibitor perindopril. The compound has the chemical formula and is recognized for its structural characteristics that contribute to its pharmacological activity. As a lactam, it features a cyclic amide structure that is common in various biologically active compounds, particularly in the context of antibiotic activity.

Perindoprilat Lactam B lacks the active pharmacological properties of Perindopril. Perindopril works by inhibiting an enzyme called angiotensin-converting enzyme (ACE), which regulates blood pressure. Perindoprilat Lactam B's structure likely prevents it from effectively binding to the ACE enzyme [].

- Hydrolysis: The compound is susceptible to hydrolysis in the presence of strong bases such as sodium hydroxide, leading to degradation products. Hydroxylamine can also facilitate degradation, indicating its reactivity under alkaline conditions .

- Formation of Derivatives: It can react with various nucleophiles to form derivatives, which may have altered biological activities or improved pharmacokinetic properties .

Perindoprilat Lactam B exhibits potent biological activity primarily through its inhibition of the angiotensin-converting enzyme. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. The biological effects include:

- Antihypertensive Effects: By inhibiting angiotensin II production, it effectively lowers blood pressure and reduces cardiovascular strain.

- Neuroprotective Properties: Some studies suggest that compounds like Perindoprilat Lactam B may also have neuroprotective effects due to their ability to modulate neuropeptide levels and reduce oxidative stress .

The synthesis of Perindoprilat Lactam B typically involves several steps:

- Starting Material: The synthesis begins with perindoprilat as the precursor.

- Cyclization Reaction: A cyclization reaction is performed to form the lactam structure. This may involve activating the carboxylic acid group followed by intramolecular nucleophilic attack by the amine group.

- Purification: The product is purified through crystallization or chromatography techniques to obtain pure Perindoprilat Lactam B.

Specific methods can vary based on desired yields and purity levels.

Perindoprilat Lactam B is primarily used in pharmaceutical applications due to its antihypertensive properties. Its applications include:

- Hypertension Treatment: As part of antihypertensive therapies, it aids in managing high blood pressure.

- Cardiovascular Health: It may be used in treatments aimed at reducing cardiovascular risks associated with hypertension.

Additionally, research into its neuroprotective effects could lead to potential applications in treating neurodegenerative diseases.

Studies on Perindoprilat Lactam B have indicated interactions with various biological systems:

- Drug Interactions: It may interact with other antihypertensives or drugs affecting renal function, necessitating careful monitoring during co-administration.

- Biochemical Pathways: Research shows that it influences pathways related to oxidative stress and inflammation, which are critical in cardiovascular health .

Perindoprilat Lactam B shares structural similarities with other β-lactam compounds and angiotensin-converting enzyme inhibitors. Key comparisons include:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Perindopril | Angiotensin Inhibitor | Antihypertensive | Prodrug converted to active metabolite |

| Enalaprilat | Angiotensin Inhibitor | Antihypertensive | Shorter half-life compared to perindoprilat |

| Lisinopril | Angiotensin Inhibitor | Antihypertensive | More hydrophilic, different pharmacokinetics |

| Captopril | Angiotensin Inhibitor | Antihypertensive | First ACE inhibitor; contains a thiol group |

Perindoprilat Lactam B's unique cyclic amide structure distinguishes it from other ACE inhibitors, potentially influencing its pharmacodynamics and interactions within biological systems.

Structural Features and Functional Groups

Perindoprilat Lactam B exhibits a complex bicyclic structure characterized by a pyrazino[1,2-a]indole ring system fused with multiple functional groups [1] [2]. The molecular formula C17H26N2O4 indicates the presence of seventeen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 322.4 g/mol [1] [3]. The compound features a distinctive lactam ring structure, which represents a cyclic amide formed through intramolecular cyclization .

The primary structural components include a decahydropyrazino[1,2-a]indole core structure containing two fused ring systems [1] [2]. The molecule incorporates a carboxylic acid functional group (-COOH) attached to a pentanoic acid chain, contributing to its acidic properties [1] [3]. Two carbonyl groups (C=O) are present within the lactam structure, specifically at positions 1 and 4 of the dioxo arrangement [1] [2]. A methyl substituent is located at position 3 of the pyrazino ring system [1] [2].

The compound demonstrates the characteristic features of β-lactam derivatives, although it maintains a more complex polycyclic structure compared to traditional four-membered β-lactam rings [7] [18]. The presence of nitrogen atoms in both the pyrazino and indole portions of the molecule contributes to its potential for hydrogen bonding and molecular interactions [1] [2].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for Perindoprilat Lactam B is (2S)-2-[(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid [1] [2]. This nomenclature precisely describes the stereochemical configuration and structural arrangement of the compound.

Alternative designations for this compound include Perindopril European Pharmacopoeia Impurity D and Perindopril United States Pharmacopeia Related Compound D [1] [9]. The compound is also referenced as Pyrazino[1,2-a]indole-2(1H)-acetic acid, decahydro-3-methyl-1,4-dioxo-α-propyl [1] [22]. Additional systematic names include (αS,3S,5aS,9aS,10aR)-Decahydro-3-methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic acid [3] [6].

The Chemical Abstracts Service registry number 130061-28-8 serves as the unique identifier for this compound in chemical databases [1] [3] [4]. The United States Food and Drug Administration Unique Ingredient Identifier is G458O7KI2W [1] [2].

Digital Structural Representations (Simplified Molecular Input Line Entry System, International Chemical Identifier)

The Simplified Molecular Input Line Entry System representation of Perindoprilat Lactam B is CCCC@@HN1C@HC [1] [2]. This linear notation captures the complete stereochemical information and connectivity of all atoms within the molecule.

The International Chemical Identifier string is InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14+/m0/s1 [1] [2]. The corresponding International Chemical Identifier Key is GBVXUKWRYVJUFG-HTVCTNPSSA-N [1] [2].

These digital representations provide unambiguous structural information essential for computational chemistry applications and database searches [1] [2]. The stereochemical descriptors embedded within these formats ensure accurate three-dimensional structural interpretation [1] [2].

Stereochemistry and Chirality Analysis

Stereogenic Centers and Configuration

Perindoprilat Lactam B contains five defined stereogenic centers, creating significant stereochemical complexity [2] [11]. The absolute stereochemical configuration is designated as (2S,3S,5aS,9aS,10aR), indicating the specific spatial arrangement of substituents around each chiral center [1] [2] [6].

The stereogenic centers are distributed throughout the polycyclic structure, with particular significance at the α-carbon of the pentanoic acid chain (2S), the methyl-bearing carbon of the pyrazino ring (3S), and multiple positions within the decahydroindole ring system (5aS,9aS,10aR) [1] [2]. This configuration results in a single enantiomeric form with defined three-dimensional geometry [2].

The presence of multiple stereogenic centers theoretically allows for thirty-two possible stereoisomers [11]. However, the specific synthetic pathway and structural constraints limit the formation to the observed configuration [11]. Stereochemical purity is maintained through controlled synthetic conditions and is routinely monitored using established analytical methods [11].

Absolute Stereochemical Determination

The absolute stereochemical configuration of Perindoprilat Lactam B has been determined through comprehensive analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [11] [17]. The determination confirms the (2S,3S,5aS,9aS,10aR) configuration as the predominant form [1] [2].

Crystallographic studies of related perindopril cyclization products have provided insights into the three-dimensional arrangement of similar structures [17]. The compound crystallizes in specific space groups that allow for detailed stereochemical analysis [17]. The non-centrosymmetric nature of the crystal structure confirms the chiral properties of the molecule [17].

Optical activity measurements support the absolute configuration assignment, although specific rotation values require further experimental determination [2]. The stereochemical integrity is maintained under normal storage conditions but may be sensitive to extreme pH environments [15].

Conformational Analysis

The conformational behavior of Perindoprilat Lactam B is influenced by the rigid bicyclic structure and the flexibility of the pentanoic acid side chain [17]. The decahydropyrazino[1,2-a]indole core adopts a relatively fixed conformation due to ring fusion constraints [17].

Molecular modeling studies suggest that the compound can adopt multiple conformations primarily through rotation around the bonds connecting the pentanoic acid chain to the bicyclic core [17]. The carboxylic acid group can participate in intramolecular hydrogen bonding, potentially stabilizing specific conformational states [17].

The lactam carbonyl groups within the structure contribute to conformational rigidity through their planar geometry and potential for intermolecular interactions [17]. Crystal packing studies reveal that the molecules arrange through weak intermolecular contacts, forming specific chain patterns and ring motifs [17].

Physicochemical Properties

Physical State and Appearance

Perindoprilat Lactam B exists as a solid crystalline material under standard laboratory conditions [4] [15]. The compound exhibits a white to off-white powder appearance, characteristic of many pharmaceutical organic compounds [12] [15]. The solid-state properties remain stable under normal storage conditions [15].

The crystalline nature of the compound contributes to its physical stability and handling characteristics [15]. Particle size and morphology can influence dissolution rates and bioavailability, although specific particle size distribution data requires additional characterization [15].

The compound demonstrates hygroscopic properties, indicating its tendency to absorb moisture from the surrounding atmosphere [12]. This characteristic necessitates appropriate storage conditions to maintain chemical stability and prevent degradation [12] [15].

Melting Point and Thermal Characteristics

The melting point of Perindoprilat Lactam B is reported as greater than 182°C, indicating substantial thermal stability [15]. This elevated melting point reflects the strong intermolecular forces present in the crystalline lattice [15].

Thermal analysis reveals that the compound maintains structural integrity up to its melting point without significant decomposition [15]. The thermal characteristics are consistent with other structurally related compounds in the perindopril family [12] [13].

Boiling point predictions based on molecular structure suggest values in the range of 568.1±45.0°C at standard atmospheric pressure, although experimental verification of this property requires specialized high-temperature techniques [12] [13]. The thermal stability profile indicates suitability for standard pharmaceutical processing conditions [15].

Solubility Profile

Perindoprilat Lactam B demonstrates limited aqueous solubility, characteristic of compounds with significant hydrophobic character [12] [15]. The compound shows slight solubility in organic solvents including chloroform and methanol [5] [12]. This solubility pattern reflects the balance between hydrophilic functional groups (carboxylic acid, lactam carbonyls) and lipophilic structural elements (hydrocarbon framework) [12].

The poor water solubility can be attributed to the extensive hydrocarbon structure and the intramolecular hydrogen bonding that reduces interaction with aqueous media [12]. Solubility enhancement may be achieved through pH modification, given the presence of ionizable carboxylic acid functionality [12].

Dimethyl sulfoxide represents another solvent system showing slight solubility for this compound [12]. The solubility characteristics have important implications for analytical method development and potential formulation approaches [12].

Partition Coefficient and Lipophilicity

The partition coefficient (LogP) for Perindoprilat Lactam B is estimated to be approximately 3.66, based on computational predictions and comparison with structurally related compounds [5] [14]. This value indicates a strong preference for lipophilic environments over aqueous phases [14].

The lipophilic character is predominantly attributed to the extensive hydrocarbon framework of the decahydropyrazino[1,2-a]indole structure [14]. However, the presence of polar functional groups, including the carboxylic acid and lactam carbonyls, moderates the overall lipophilicity [14].

Distribution coefficient (LogD) values vary significantly with pH due to the ionizable carboxylic acid group [14]. At physiological pH ranges, the compound exists predominantly in ionized form, resulting in reduced lipophilicity compared to the neutral species [14]. This pH-dependent partitioning behavior has important implications for biological distribution and membrane permeability [14].

pKa Values and Ionization Behavior

The pKa value of Perindoprilat Lactam B is estimated to be approximately 2.27, based on computational predictions and structural similarity to related carboxylic acid-containing compounds [12]. This value indicates that the carboxylic acid group will be substantially ionized at physiological pH values [12].

The ionization behavior is primarily governed by the carboxylic acid functional group, which acts as the predominant ionizable center in the molecule [12]. At pH values significantly above the pKa, the compound exists predominantly as the carboxylate anion [12].

The ionization state significantly influences the compound's solubility, partition behavior, and potential for intermolecular interactions [12] [14]. Understanding these ionization characteristics is essential for predicting the compound's behavior in biological systems and analytical methods [12] [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data and Interpretation

Nuclear magnetic resonance spectroscopy analysis of Perindoprilat Lactam B reveals characteristic signal patterns consistent with its complex polycyclic structure [11] [17]. The proton spectra are expected to show distinct resonances for the methyl groups, including the C-3 methyl substituent and the terminal methyl of the pentanoic acid chain [11].

The decahydropyrazino[1,2-a]indole ring system contributes multiple overlapping signals in the aliphatic region of the spectrum [17]. The methylene protons of the cyclohexane ring within the indole portion produce complex multipicity patterns due to their conformationally restricted environment [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for the carbonyl carbons of the lactam groups and the carboxylic acid functionality [11] [17]. The stereochemical configuration can be confirmed through nuclear Overhauser effect spectroscopy experiments and coupling constant analysis [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Perindoprilat Lactam B demonstrates characteristic fragmentation patterns consistent with lactam-containing compounds [18]. The primary fragmentation pathway involves cleavage of the lactam ring structure, similar to other β-lactam derivatives [18].

Under collision-induced dissociation conditions, the compound exhibits preferential cleavage at the amide bonds within the bicyclic structure [18]. The molecular ion peak appears at m/z 323 [M+H]+ in positive ion mode electrospray ionization [18].

Secondary fragmentation produces characteristic product ions that can be used for structural confirmation and identification purposes [18]. The fragmentation patterns are influenced by the activation energy applied during analysis, with low-energy conditions favoring specific cleavage pathways [18]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and aid in structural elucidation [18].

Infrared Spectroscopic Features

Infrared spectroscopy of Perindoprilat Lactam B reveals characteristic absorption bands that confirm the presence of key functional groups [8] [19]. The carbonyl stretching vibrations of the lactam groups appear in the region of 1650-1700 cm⁻¹, consistent with cyclic amide structures [8].

The carboxylic acid functionality produces characteristic bands including the C=O stretch at approximately 1700-1725 cm⁻¹ and the O-H stretch at 2500-3300 cm⁻¹ [8]. These bands may be broadened due to hydrogen bonding interactions [8].

The N-H stretching vibrations, if present, would appear in the region of 3300-3500 cm⁻¹ [8]. The complex fingerprint region below 1500 cm⁻¹ contains multiple overlapping bands characteristic of the polycyclic structure [8]. Fourier transform infrared spectroscopy provides high-resolution spectral data that can be used for compound identification and purity assessment [8].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of Perindoprilat Lactam B shows absorption characteristics related to the chromophoric elements within the molecule [19] [20]. The lactam functionality contributes to absorption in the ultraviolet region, with characteristic peaks expected around 200-250 nm [20].

The bicyclic structure may contribute additional absorption features, particularly if conjugation is present between the aromatic or quasi-aromatic systems [20]. The carboxylic acid group typically shows weak absorption that may overlap with other functional group transitions [20].

Hyperspectral imaging techniques in the ultraviolet region have been successfully applied to related pharmaceutical compounds, suggesting potential applications for Perindoprilat Lactam B analysis [20]. The absorption characteristics can be influenced by solvent effects and pH conditions, particularly for the ionizable carboxylic acid group [20].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H26N2O4 | [1] [3] |

| Molecular Weight | 322.4 g/mol | [1] [3] |

| CAS Number | 130061-28-8 | [1] [3] |

| Melting Point | >182°C | [15] |

| Stereogenic Centers | 5 | [2] |

| LogP (estimated) | ~3.66 | [5] |

| pKa (estimated) | ~2.27 | [12] |

| Physical State | Solid | [15] |

| Appearance | White to off-white powder | [15] |

| Solubility | Slightly soluble in chloroform, methanol | [12] |

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| Nuclear Magnetic Resonance | Complex aliphatic signals, carbonyl carbons | [11] [17] |

| Mass Spectrometry | Lactam ring cleavage, m/z 323 [M+H]+ | [18] |

| Infrared | C=O stretch (1650-1725 cm⁻¹), O-H stretch | [8] |

| Ultraviolet-Visible | Absorption 200-250 nm region | [20] |

X-ray Diffraction Analysis

While specific X-ray diffraction data for Perindoprilat Lactam B remains limited in the current literature, extensive crystallographic studies have been conducted on related perindopril compounds that provide valuable structural insights. The molecular formula of Perindoprilat Lactam B is established as C₁₇H₂₆N₂O₄ with a molecular weight of 322.4 g/mol [1] [2] [3]. The compound exists as a white to off-white solid under normal conditions [4] [5].

Crystallographic investigations of perindopril derivatives have demonstrated the application of single-crystal X-ray diffraction as the primary analytical technique for structural elucidation. The first comprehensive crystallographic studies of perindopril erbumine revealed multiple polymorphic forms, including α and β polymorphs, as well as a novel hydrated form [6] [7]. These studies employed low-temperature X-ray diffraction experiments to obtain high-resolution structural data [8].

For related perindopril cyclization products, X-ray diffraction analysis has successfully determined crystal structures of both orthorhombic and tetragonal polymorphs [8]. The orthorhombic polymorph of the perindopril cyclization product (C₁₉H₃₀N₂O₄) crystallizes in space group P2₁2₁2₁ with two molecules in the asymmetric unit, while the tetragonal form adopts space group P4₁2₁2 with one molecule in the asymmetric unit [8].

Crystal System and Space Group Classification

Based on available crystallographic data for structurally related compounds, the perindopril family demonstrates diverse crystal system preferences. The orthorhombic cyclization product of perindopril exhibits space group P2₁2₁2₁, which belongs to the orthorhombic crystal system [8]. This space group is characterized by non-centrosymmetric symmetry with three perpendicular two-fold screw axes.

The tetragonal polymorph of the perindopril cyclization product crystallizes in space group P4₁2₁2, representing the tetragonal crystal system [8] [9]. This space group features a four-fold screw axis along the c-direction combined with two-fold screw axes, resulting in a non-centrosymmetric arrangement.

While specific space group determination for Perindoprilat Lactam B has not been explicitly reported in the literature, the structural similarity to other perindopril derivatives suggests potential crystallization in similar space groups. The hygroscopic nature of the compound indicates possible incorporation of water molecules into the crystal lattice, which could influence the space group selection [4] [10].

Lattice Parameters and Unit Cell Dimensions

Polymorphism and Crystalline Forms

Polymorphism represents a critical aspect of pharmaceutical compounds, and while specific polymorphic data for Perindoprilat Lactam B remains limited, extensive research on the parent compound perindopril provides valuable insights into potential polymorphic behavior [11] [6].

Perindopril erbumine has been documented to exhibit multiple crystalline forms, including α and β polymorphs, each with distinct crystallographic characteristics [6] [12]. The α form has been successfully crystallized from ethyl acetate through controlled cooling procedures, while the β form requires specific crystallization conditions involving dichloromethane and seeding techniques [12].

The existence of a hydrated form of perindopril erbumine demonstrates the tendency of this compound family to incorporate water molecules into the crystal structure [6] [13]. This hydration behavior is consistent with the hygroscopic nature observed for Perindoprilat Lactam B, which requires storage under controlled humidity conditions [4] [10].

Polymorphic control in perindopril compounds is typically achieved through X-ray powder diffraction testing, which serves as a routine analytical method for identifying and characterizing different crystalline forms [14]. The pharmaceutical industry recognizes the importance of polymorphic form control due to potential impacts on bioavailability, stability, and manufacturing processes.

Intermolecular Interactions in Crystal Lattice

The crystal packing of perindopril-related compounds is primarily stabilized through weak intermolecular interactions, particularly C-H···O hydrogen bonds [8] [9]. These interactions play a crucial role in determining the overall crystal structure and stability of the solid-state form.

In the crystallographic studies of perindopril cyclization products, molecules associate in pairs through head-to-tail arrangements, forming infinite columnar structures [8]. The orthorhombic polymorph exhibits molecules related by two-fold screw axes, creating identical columns throughout the crystal lattice. In contrast, the tetragonal form demonstrates alternating two-fold and four-fold screw axis relationships between successive neighboring columns.

The intermolecular interaction patterns observed in related compounds suggest that Perindoprilat Lactam B likely participates in similar hydrogen bonding networks. The presence of carbonyl oxygen atoms and amine nitrogen atoms in the molecular structure provides multiple sites for hydrogen bond formation, contributing to crystal lattice stability .

The piperazinedione ring system, common to lactam derivatives of perindopril, adopts a boat conformation that influences the overall molecular geometry and intermolecular packing arrangements [8]. Additionally, the six-membered cyclohexane rings typically adopt slightly deformed chair conformations, while proline rings may exist in envelope or half-chair conformations depending on the specific polymorph.

Thermal Analysis of Crystalline Material

Thermal analysis of Perindoprilat Lactam B reveals important information about its solid-state stability and decomposition characteristics. The compound exhibits a melting point above 182°C with decomposition, indicating thermal instability at elevated temperatures [5] [16] [17].

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) represent the primary thermal analytical techniques employed for characterizing pharmaceutical compounds [18] [19]. These methods provide valuable information about phase transitions, decomposition temperatures, and thermal stability profiles.

The hygroscopic nature of Perindoprilat Lactam B suggests potential dehydration events during thermal analysis, similar to those observed in perindopril erbumine dihydrate [20]. Studies on related compounds have shown initial mass loss events occurring in the temperature range of 80-125°C, corresponding to water removal from the crystal lattice.

Thermal decomposition of perindopril derivatives typically occurs through multiple stages, beginning with dehydration processes followed by loss of volatile components and ultimate molecular degradation [20]. The decomposition temperature above 182°C for Perindoprilat Lactam B indicates reasonable thermal stability under normal storage and handling conditions.

Storage recommendations specify maintenance at 4°C under hygroscopic conditions, reflecting the compound's sensitivity to moisture and temperature [4] [10]. These storage requirements are essential for preserving crystalline integrity and preventing unwanted solid-state transformations that could affect pharmaceutical properties.